2-Cyclopropylalanine hydrate 2-Cyclopropylalanine hydrate
Brand Name: Vulcanchem
CAS No.: 1820684-99-8
VCID: VC5644832
InChI: InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2
SMILES: CC(C1CC1)(C(=O)O)N.O
Molecular Formula: C6H13NO3
Molecular Weight: 147.174

2-Cyclopropylalanine hydrate

CAS No.: 1820684-99-8

Cat. No.: VC5644832

Molecular Formula: C6H13NO3

Molecular Weight: 147.174

* For research use only. Not for human or veterinary use.

2-Cyclopropylalanine hydrate - 1820684-99-8

Specification

CAS No. 1820684-99-8
Molecular Formula C6H13NO3
Molecular Weight 147.174
IUPAC Name 2-amino-2-cyclopropylpropanoic acid;hydrate
Standard InChI InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2
Standard InChI Key VNKUPKMRFJIMQN-UHFFFAOYSA-N
SMILES CC(C1CC1)(C(=O)O)N.O

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Cyclopropylalanine hydrate is systematically named 2-amino-2-cyclopropylpropanoic acid hydrate, reflecting its α-amino acid structure with a cyclopropane substituent and water of crystallization . The IUPAC condensed name H-DL-αMeGly(cPr)-OH·H₂O denotes its racemic (DL) configuration, methyl-substituted glycine backbone, and cyclopropyl (cPr) group. Key identifiers include:

PropertyValue
Molecular FormulaC₆H₁₃NO₃
Molecular Weight147.17 g/mol
SMILESCC(C1CC1)(C(=O)O)N.O
InChIKeyVNKUPKMRFJIMQN-UHFFFAOYSA-N
Parent Compound (CID)236508

Molecular Geometry and Hydration

The cyclopropane ring imposes significant angle strain (60° bond angles vs. 109.5° in sp³ hybrids), forcing the molecule into a rigid, planar conformation that influences its reactivity and intermolecular interactions . The hydrate form stabilizes the carboxylate group through hydrogen bonding with water molecules, as evidenced by its crystalline structure.

Physicochemical Properties

Solubility and Stability

As a zwitterionic amino acid hydrate, the compound exhibits moderate aqueous solubility, facilitated by ionic interactions between the protonated amine (-NH₃⁺) and deprotonated carboxylate (-COO⁻) groups. The cyclopropyl group introduces hydrophobic character, potentially reducing solubility in polar solvents compared to unsubstituted alanine. Hydrate stability is temperature-dependent, with dehydration likely above 100°C, consistent with trends observed in similar amino acid hydrates .

Synthesis and Manufacturing

Industrial Scalability

Large-scale production would require optimizing cyclopropanation yields and controlling hydration levels through lyophilization or controlled humidity crystallization.

Comparative Analysis with Analogous Hydrates

CompoundCore StructureFunctional GroupsApplications
2-CyclopropylalanineAlanine derivativeAmino, carboxylatePeptide synthesis
Alanine hydrateAlanineAmino, carboxylateBiochemical research
Valine hydrateValineAmino, carboxylateProtein stabilization

Key Insight: The cyclopropyl group enhances conformational rigidity compared to linear alkyl chains, favoring interactions with hydrophobic binding pockets .

Future Research Directions

  • Enantiomeric Resolution: Developing chiral separation methods to isolate D- and L-forms for stereospecific activity studies.

  • Pharmacokinetic Profiling: Assessing bioavailability, metabolism, and toxicity in model organisms.

  • Material Science Applications: Exploring use in metal-organic frameworks (MOFs) via carboxylate coordination .

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